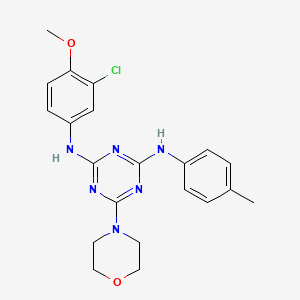

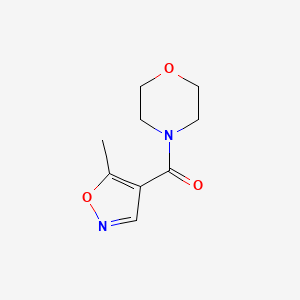

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate, also known as BPO, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been shown to exhibit promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Predictions

The study by Kharchenko, Detistov, and Orlov (2008) details the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring. This research highlights the potential biological activities of such compounds through predictive analysis (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant Evaluation

Bondock, Adel, and Etman (2016) conducted a study on the synthesis of functionalized 1,3,4-oxadiazoles, evaluating their antioxidant activity. They discovered compounds with excellent antioxidant properties and protective effects against DNA damage (Bondock, Adel, & Etman, 2016).

COX-2 Inhibition and Anti-inflammatory Activity

Rathore et al. (2014) designed and synthesized benzimidazole compounds with oxadiazole, targeting selective COX-2 inhibition. The compounds displayed significant anti-inflammatory activities in vivo (Rathore et al., 2014).

Diversity-Oriented Synthesis of N-heterocycles

Gupta et al. (2014) developed a metal-free approach for the synthesis of diverse N-heterocycles, including 1,2,4-oxadiazoles. Their method enabled the efficient synthesis of drug lead molecules (Gupta et al., 2014).

Antibacterial and Cytotoxic Activity

Devarasetty et al. (2016) prepared novel benzamide derivatives linked to oxadiazoles, showing considerable antibacterial activity against specific bacterial strains and cytotoxicity against human tumor cell lines (Devarasetty et al., 2016).

Antitubercular Activity

Joshi et al. (2015) synthesized oxadiazole benzothioate derivatives and evaluated their antitubercular activities. The compounds demonstrated moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).

Corrosion Inhibition Properties

Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel. Their study highlighted the protective effect of these compounds in corrosive environments (Ammal, Prajila, & Joseph, 2018).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics with oxadiazoles, demonstrating their insecticidal and antibacterial potential against specific insects and microorganisms (Deohate & Palaspagar, 2020).

Propiedades

IUPAC Name |

5-(1-benzylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O.C2H2O4/c1-2-5-12(6-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-17-7-4-8-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBMBXYXKHKKCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)

![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)

![4-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2372839.png)

![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2372850.png)

![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)